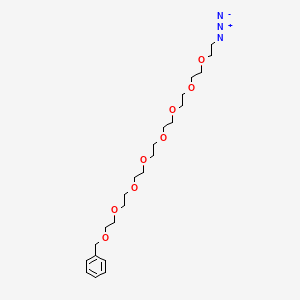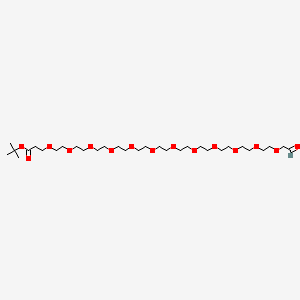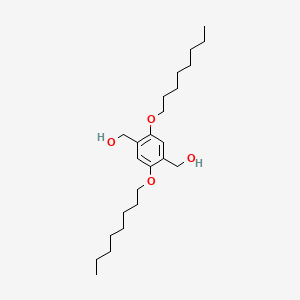
Benzyl-PEG8-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG8-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl group and an azide functional group attached to an eight-unit PEG chain. The molecular formula of this compound is C23H39N3O8, and it has a molecular weight of 485.57 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature and ability to participate in click chemistry reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-azide can be synthesized through a series of chemical reactions involving the introduction of the azide group to the PEG chain. One common method involves the azidonation of benzyl alcohol derivatives. The azide group can be introduced using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst . The reaction typically occurs under mild conditions and can be carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow processes. These processes ensure efficient and consistent production of the compound. The use of recyclable catalysts and optimized reaction conditions helps in achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG8-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Click Chemistry Reactions: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Formation of benzyl azides.
Reduction Reactions: Formation of benzyl amines.
Click Chemistry Reactions: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl-PEG8-azide is widely used in organic synthesis as a versatile building block for the preparation of complex molecules. Its ability to undergo click chemistry reactions makes it valuable for constructing molecular architectures.
Biology: In biological research, this compound is used for bioconjugation and labeling of biomolecules. It can be conjugated to proteins, peptides, and other biomolecules to study their interactions and functions .
Medicine: this compound is employed in the development of drug delivery systems. The PEG chain enhances the solubility and stability of drugs, while the azide group allows for targeted delivery through click chemistry.
Industry: In industrial applications, this compound is used in the synthesis of functional materials, including polymers and nanomaterials. Its hydrophilic nature and reactivity make it suitable for surface modification and functionalization .
Mecanismo De Acción
The mechanism of action of Benzyl-PEG8-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems.
Comparación Con Compuestos Similares
Comparison: Benzyl-PEG8-azide is unique due to the presence of the PEG chain, which imparts hydrophilicity and enhances solubility in aqueous media. This distinguishes it from other benzyl azides that lack the PEG chain. Additionally, the PEG chain provides flexibility and biocompatibility, making this compound more suitable for biological and medical applications.
Propiedades
Fórmula molecular |
C23H39N3O8 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39N3O8/c24-26-25-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
Clave InChI |
BBOJSIGXPBTKDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)



![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
